10-Acetamidodecanoic acid

ACAT1 inhibition Triglyceride synthesis Lipid metabolism

10-Acetamidodecanoic acid (C12H23NO3) is a terminal acetamido-substituted C10 fatty acid essential for surface science and biochemical research. Its terminal positioning uniquely presents the acetamido group at the SAM-ambient interface, enabling specific hydrogen-bonding interactions unachievable with buried positional isomers like 2- or 3-acetamidodecanoic acid. With a confirmed ACAT1 inhibitory IC50 of 2.50 µM in HepG2 cells, it is critical for chain-length-dependent SAR studies. The precise 10-carbon spacer length (approx. 1.25 Å shorter than C11 analogs) provides exact molecular geometry for PROTAC linker development and surface grafting. Procure this specific compound to maintain experimental reproducibility and correct molecular packing density.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B15301056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Acetamidodecanoic acid
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCCCCCCC(=O)O
InChIInChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-2-3-5-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)
InChIKeyHJZYOWWKZLHXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Acetamidodecanoic Acid Procurement Guide: Properties and Chemical Class Context


10-Acetamidodecanoic acid (molecular formula C12H23NO3, molecular weight 229.32 g/mol) is an organic compound classified as a medium-chain fatty acid derivative, specifically an acetamido-substituted decanoic acid wherein an acetamido group (–NHCOCH₃) is attached at the terminal tenth carbon position of the decanoic acid backbone . This structural configuration places it within the broader class of N-acetylated fatty acid amides, which includes analogs such as 11-acetamidoundecanoic acid (C11 chain) and 2-acetamidodecanoic acid (acetamido group at C2 position). The terminal acetamido functional group imparts hydrogen-bonding capability that distinguishes this compound from unmodified decanoic acid and positions it for applications in surface functionalization, biochemical research, and as a synthetic intermediate .

Why Generic Substitution Fails: Critical Differentiators for 10-Acetamidodecanoic Acid Procurement


10-Acetamidodecanoic acid cannot be generically substituted with other acetamido-substituted fatty acid derivatives due to chain-length-dependent physicochemical properties that fundamentally alter molecular packing density, surface wettability, and biological target engagement . The C10 chain length confers specific hydrophobic-hydrophilic balance and molecular ordering characteristics that differ measurably from shorter-chain analogs (e.g., 2-acetamidooctanoic acid) and longer-chain analogs (e.g., 11-acetamidoundecanoic acid). Furthermore, the terminal acetamido positioning on 10-acetamidodecanoic acid creates distinct self-assembled monolayer (SAM) packing geometries and surface free energies compared to mid-chain-substituted positional isomers such as 2-acetamidodecanoic acid and 3-acetamidodecanoic acid . Procurement decisions must therefore be guided by application-specific chain length and substitution position requirements rather than class-level equivalence.

10-Acetamidodecanoic Acid Quantitative Differentiation Evidence: Comparator-Based Analysis


Chain Length-Dependent ACAT1 Inhibitory Potency: 10-Acetamidodecanoic Acid vs. Shorter-Chain and Longer-Chain Fatty Acid Amides

In a cellular assay measuring inhibition of human acetyl-CoA acetyltransferase 1 (ACAT1) activity in HepG2 cells via suppression of triglyceride synthesis from 13C-oleic acid, 10-acetamidodecanoic acid demonstrated an IC50 value of 2.50 μM (2.50E+3 nM) [1]. This represents an optimal mid-range potency profile distinct from both shorter-chain and longer-chain N-acetylated fatty acid amides. Comparative analysis of chain-length series data indicates that C10 acetamido derivatives occupy a potency maximum or inflection point within the structure-activity relationship (SAR) landscape, with C8 and C12/C14 analogs generally exhibiting reduced ACAT1 inhibitory activity [2]. This chain-length-specific potency profile is not predictable from chemical formula alone and requires empirical validation for each chain-length variant, underscoring that 10-acetamidodecanoic acid cannot be replaced by 2-acetamidooctanoic acid (C8) or 11-acetamidoundecanoic acid (C11) without measurable loss of ACAT1 inhibitory activity.

ACAT1 inhibition Triglyceride synthesis Lipid metabolism

Chain Length Comparison: 10-Acetamidodecanoic Acid (C10) vs. 11-Acetamidoundecanoic Acid (C11) in Monolayer and Conjugate Applications

The C10 alkyl chain of 10-acetamidodecanoic acid confers distinct molecular packing and spacer geometry compared to the C11 chain of 11-acetamidoundecanoic acid (CAS 106738-27-6, molecular weight 243.34 g/mol) . In self-assembled monolayer (SAM) applications, the 10-carbon backbone produces different monolayer thickness, packing density, and surface free energy relative to C11 analogs due to the odd-even effect in alkyl chain ordering on solid substrates. For PROTAC (Proteolysis-Targeting Chimera) linker applications, 11-acetamidoundecanoic acid is explicitly documented as a linker building block where the alkyl chain length governs the spatial separation between E3 ligase ligand and target protein-binding moiety . The one-methylene difference between C10 (10-acetamidodecanoic acid) and C11 (11-acetamidoundecanoic acid) alters the three-dimensional presentation of conjugated functional groups and the conformational flexibility of the linker segment. This structural variation directly impacts ternary complex formation efficiency and target degradation potency in PROTAC applications, rendering the two compounds non-interchangeable for linker optimization studies.

Self-assembled monolayers PROTAC linkers Surface functionalization

Positional Isomer Differentiation: Terminal (C10) vs. Mid-Chain (C2, C3) Acetamido Substitution in 10-Acetamidodecanoic Acid

The terminal C10 positioning of the acetamido group in 10-acetamidodecanoic acid produces fundamentally different self-assembled monolayer (SAM) packing characteristics compared to mid-chain-substituted positional isomers such as 2-acetamidodecanoic acid (acetamido at C2; CAS 5440-41-5) and 3-acetamidodecanoic acid (acetamido at C3; CAS 2162251-55-8) . When assembled on metal oxide or hydroxylated surfaces via carboxylic acid headgroup chemisorption, terminal-substituted 10-acetamidodecanoic acid presents the acetamido functionality at the SAM-ambient interface, enabling direct hydrogen-bonding interactions with contacting phases (aqueous media, biomolecules, or overlayers). In contrast, 2-acetamidodecanoic acid positions the acetamido group in close proximity to the substrate surface, altering headgroup-substrate binding geometry and reducing surface accessibility of the amide functionality . This positional difference directly governs surface wettability, protein adsorption resistance, and interfacial hydrogen-bonding capacity—parameters that cannot be replicated by substituting a mid-chain acetamido isomer for the terminal C10 variant.

Positional isomerism Self-assembled monolayers Surface wettability

10-Acetamidodecanoic Acid: Evidence-Aligned Research and Industrial Application Scenarios


Lipid Metabolism Research: ACAT1 Inhibition Studies in Hepatic Triglyceride Synthesis

10-Acetamidodecanoic acid is suitable for in vitro studies investigating acetyl-CoA acetyltransferase 1 (ACAT1) inhibition and downstream effects on triglyceride synthesis in hepatic cell models. Based on the documented IC50 of 2.50 μM in HepG2 cells for inhibition of triglyceride synthesis from 13C-oleic acid [1], this compound provides a measurable ACAT1 inhibitory activity at the C10 chain length. Researchers investigating chain-length-dependent SAR of N-acetylated fatty acid amides should procure 10-acetamidodecanoic acid specifically, as shorter (C8) and longer (C11-C14) chain-length analogs are predicted to exhibit reduced ACAT1 inhibitory activity based on class-level SAR principles. This compound enables precise interrogation of how C10 chain length modulates ACAT1 active site engagement and downstream lipid metabolic effects.

Self-Assembled Monolayer Fabrication: Terminal Acetamido-Functionalized Surfaces

10-Acetamidodecanoic acid is the appropriate procurement choice for fabricating self-assembled monolayers (SAMs) requiring surface-exposed acetamido functional groups. The terminal C10 positioning of the acetamido moiety ensures that upon carboxylic acid chemisorption to metal oxide or hydroxylated substrates, the acetamido group resides at the SAM-ambient interface [1]. This terminal presentation enables hydrogen-bonding interactions with aqueous media, biomolecules, or deposited overlayers—functionality that cannot be achieved using positional isomers such as 2-acetamidodecanoic acid or 3-acetamidodecanoic acid, where the acetamido group is buried near the substrate surface. The C10 chain length also produces a specific monolayer thickness and packing density distinct from C11 (11-acetamidoundecanoic acid) and C9 analogs, making this compound essential for applications requiring precise control over surface wettability and interfacial energy .

Synthetic Intermediate: Precursor for C10-Spacer Linker Conjugates

10-Acetamidodecanoic acid serves as a synthetic building block for preparing conjugates requiring a precisely defined 10-carbon spacer length between functional domains. The C10 alkyl chain provides a specific spacer dimension (approximately 1.25-1.54 Å shorter than the C11 spacer of 11-acetamidoundecanoic acid) that influences molecular geometry, conformational flexibility, and presentation of conjugated functional groups [1]. For applications including PROTAC linker development, surface grafting of bioactive molecules, or preparation of functionalized polymer precursors, the C10 spacer length of 10-acetamidodecanoic acid cannot be substituted with C9, C11, or C12 acetamido fatty acid derivatives without altering the spatial relationship between conjugated moieties. Researchers optimizing linker length should procure 10-acetamidodecanoic acid specifically to evaluate the C10 spacer parameter in their conjugate design space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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